N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-2-5-14(10-16(12)20)22-17(24)11-25-18-21-8-9-23(18)15-6-3-13(19)4-7-15/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINCDIHZNXRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data regarding its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 482.41 g/mol
The compound features a thioacetamide moiety linked to a substituted imidazole, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated the following:
- Minimum Inhibitory Concentration (MIC) values were reported for various bacterial strains, indicating effective inhibition of growth. For example:
These results suggest that the compound has potential as an antibacterial and antifungal agent.
Antiviral Activity
In studies focusing on antiviral properties, compounds with similar structural features have shown promising results against viral targets:
- Inhibition of NS5B RNA polymerase : Certain derivatives demonstrated over 95% inhibition in vitro, with IC values around 32 μM .
This suggests that this compound may also possess significant antiviral activity, particularly against RNA viruses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- The presence of halogen substituents (such as chlorine) on aromatic rings enhances both antimicrobial and antiviral activities.
- The imidazole ring contributes to the interaction with biological targets, potentially through hydrogen bonding and π-stacking interactions with nucleic acids or proteins .
Case Studies and Experimental Findings
Several studies have explored the biological activities of related compounds:
- Study on Antibacterial Activity :
- Antiviral Efficacy Assessment :
Chemical Reactions Analysis
Thioether Oxidation Reactions
The sulfur atom in the thioether group (-S-CH₂-) undergoes controlled oxidation to form sulfoxides or sulfones under specific conditions:
| Reagent System | Product Formed | Reaction Conditions | Reference |
|---|---|---|---|
| H₂O₂ (30% aqueous) | Sulfoxide derivative | 0°C, 4 hrs in methanol | |
| m-CPBA (meta-chloroperbenzoic acid) | Sulfone derivative | RT, 6 hrs in DCM | |
| NaIO₄ (periodate) | Sulfoxide with partial epoxidation | 40°C, 8 hrs in H₂O/THF |
These oxidations modify electron distribution, potentially enhancing biological activity through improved target binding.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
Acidic Hydrolysis
-
Reagent: 6M HCl
-
Conditions: Reflux at 110°C for 12 hrs
-
Product: 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetic acid
-
Yield: 78% (reported for analog in)
Basic Hydrolysis
-
Reagent: NaOH (2M aqueous)
-
Conditions: 80°C for 8 hrs
-
Product: Sodium salt of the carboxylic acid
-
Application: Intermediate for esterification or amidation
Nucleophilic Aromatic Substitution
The chloro substituents on the phenyl rings participate in SNAr reactions with strong nucleophiles:
Imidazole Ring Functionalization
The 1H-imidazole ring participates in coordination and alkylation reactions:
Metal Coordination
-
Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-coordination
-
Example: [Cu(C₁₉H₁₅Cl₂N₃OS)₂]Cl₂ synthesized at pH 7.4 in ethanol/water
N-Alkylation
-
Reagents: Methyl iodide or benzyl bromide
-
Conditions: K₂CO₃, DMF, 60°C
-
Product: 1-alkylimidazolium salts with enhanced water solubility
Thioether Alkylation/Cross-Coupling
The sulfur atom acts as a nucleophile in alkylation and coupling reactions:
Reduction Reactions
Selective reductions of specific functional groups have been reported:
| Target Group | Reagent System | Product | Conditions |
|---|---|---|---|
| Sulfoxide to thioether | Zn/HCl | Regenerated parent compound | RT, 2 hrs |
| Nitro intermediates | H₂/Pd-C | Amino derivatives | Ethanol, 50 psi |
Photochemical Reactions
UV-induced transformations under specific wavelengths:
-
λ = 254 nm in acetonitrile: C-S bond cleavage generating imidazole radical
-
λ = 365 nm with eosin Y: Thioether oxidation to sulfone via singlet oxygen
Comparative Reactivity Table
Key functional groups ranked by reaction frequency in literature:
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Recent studies highlight its potential in creating kinase inhibitors (via sulfone derivatives) and antimicrobial agents (through piperazine conjugates). Further research should explore enantioselective transformations and catalytic applications of its metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
